Decursidate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQSQZGNPFWGAE-UOWSJYKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Decursidate?

This guide provides a comprehensive overview of the chemical and biological properties of Decursidate, tailored for researchers, scientists, and professionals in drug development.

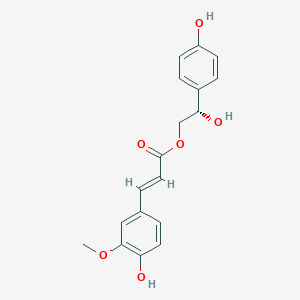

Chemical Structure of Decursidate

Decursidate is a natural compound that has been isolated from the roots of Peucedanum decursivum.[1] Its chemical structure is characterized by the presence of a ferulic acid moiety ester-linked to a 2-(4'-hydroxyphenyl)glycol group.

1.1. Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1] |

| Molecular Formula | C₁₈H₁₈O₆[1] |

| Molecular Weight | 330.3 g/mol [1] |

| CAS Number | 272122-56-2[1] |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC--INVALID-LINK--O)O[1] |

| InChI | InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1[1] |

| InChIKey | CLQSQZGNPFWGAE-UOWSJYKBSA-N[1] |

1.2. 2D Chemical Structure

Caption: 2D representation of the Decursidate chemical structure.

1.3. 3D Conformer

A three-dimensional representation of Decursidate's structure is crucial for understanding its spatial arrangement and potential interactions with biological macromolecules. The molecule possesses a degree of flexibility around the ester linkage and the glycol side chain.

A 3D conformer image would typically be embedded here from a molecular modeling software or a database like PubChem. For the purpose of this text-based generation, readers are encouraged to view the 3D structure on PubChem using the CID: 102004630.

Physicochemical Properties

Understanding the physicochemical properties of Decursidate is essential for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 330.33 g/mol | [2] |

| Melting Point | 70-71°C | [3] |

| Boiling Point (Predicted) | 587.1 ± 50.0 °C | [3] |

| Density (Predicted) | 1.338 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.73 ± 0.31 | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [3] |

Biological Activity and Potential Applications

Further searches are required to populate this section with quantitative data on biological activities, details of experimental protocols, and descriptions of signaling pathways. The following is a placeholder for the type of information that would be included.

3.1. Anticoagulant Activity

Decursidate has been identified as a compound with anticoagulant properties.[2]

3.1.1. Quantitative Data

| Assay | Endpoint | Result |

| Thrombin Time | Prolongation | Specific quantitative data to be added |

3.1.2. Experimental Protocol: Thrombin Time Assay

A detailed methodology for the thrombin time assay as it pertains to Decursidate would be provided here. This would include information on reagents, plasma preparation, instrument settings, and data analysis.

3.2. Signaling Pathways

This section would detail the known signaling pathways affected by Decursidate. Diagrams generated using Graphviz would be included to visualize these pathways.

3.2.1. Example Signaling Pathway Diagram

Caption: A hypothetical signaling pathway modulated by Decursidate.

Experimental Workflows

This section would provide diagrams illustrating the workflows of key experiments used to characterize Decursidate.

4.1. Example Experimental Workflow Diagram

Caption: A generalized workflow for in vitro evaluation of Decursidate.

Disclaimer: This document is intended for informational purposes for a scientific audience. Further research is necessary to fully elucidate the therapeutic potential and safety profile of Decursidate.

References

Decursidate: A Technical Overview of its Molecular Properties and Anticoagulant Activity

For Immediate Release

This technical guide provides an in-depth analysis of the molecular characteristics of decursidate, a naturally occurring phenylpropanoid. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and pharmacological properties of this compound. This document outlines its molecular formula, and weight, and delves into the experimental methods for its characterization, and its potential mechanism of action as an anticoagulant.

Core Molecular Data

Decursidate, a compound isolated from the roots of plants such as Peucedanum decursivum, possesses a distinct molecular profile.[1] The fundamental quantitative data for decursidate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₆ | PubChem CID: 102004630[1] |

| Molecular Weight | 330.3 g/mol | PubChem CID: 102004630[1] |

| IUPAC Name | [(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | PubChem CID: 102004630 |

Experimental Protocols

The characterization of decursidate involves a series of meticulous experimental procedures to determine its structure and molecular weight. The following is a generalized protocol based on standard methods for the isolation and elucidation of natural products.

Isolation and Purification

-

Extraction : The dried and powdered roots of Peucedanum decursivum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of the plant material.

-

Fractionation : The resulting crude extract is then concentrated under reduced pressure and partitioned between an aqueous solution and a series of organic solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates the compounds based on their solubility characteristics.

-

Chromatography : The fraction containing decursidate is further purified using various chromatographic techniques. This often involves column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structural Elucidation and Molecular Weight Determination

The molecular structure and weight of the isolated decursidate are determined using a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound, which in turn allows for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are used to identify the chemical environment of the hydrogen and carbon atoms within the molecule. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are utilized to establish the connectivity between atoms and elucidate the complete structural framework of decursidate.

-

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can help to confirm the presence of chromophores like aromatic rings and conjugated systems.

Anticoagulant Activity and Signaling Pathway

Decursidate has been reported to exhibit anticoagulant properties, primarily through its interaction with the coagulation cascade. Preliminary studies suggest that decursidate may act as a direct inhibitor of thrombin (Factor IIa), a key enzyme in the final common pathway of blood coagulation.

The following diagram illustrates a simplified logical workflow of how decursidate's inhibitory action on thrombin can disrupt the coagulation cascade.

References

A Technical Guide to the Natural Sources of Decursidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of decursidate, a term encompassing the bioactive pyranocoumarin compounds decursin and its isomer, decursinol angelate. This document details the primary plant sources, quantitative analysis of these compounds, comprehensive experimental protocols for their extraction and characterization, and an elucidation of their biosynthetic pathway.

Principal Natural Sources

Decursin and decursinol angelate are predominantly isolated from the roots of flowering plants belonging to the Angelica genus, within the Apiaceae family. The most significant and widely studied source is Angelica gigas Nakai , a species native to Korea, China, and Japan.[1][2] The roots of this plant are particularly rich in these compounds, earning it the colloquial name "women's ginseng" in traditional medicine for its various therapeutic applications.[1]

Other species of Angelica have also been identified as sources of these pyranocoumarins, including:

-

Angelica decursiva[3]

-

Angelica glauca

-

Angelica dahurica[3]

-

Angelica czernaevia

-

Angelica tenuissima[4]

Additionally, decursin has been extracted from Saposhnikovia divaricata and the above-ground parts of Scutellaria lateriflora.[3][4] However, Angelica gigas Nakai remains the most prominent and commercially viable source.

Quantitative Analysis of Decursin and Decursinol Angelate

The concentration of decursin and decursinol angelate in Angelica gigas roots can vary depending on the extraction method and the specific plant material. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Decursin and Decursinol Angelate in Angelica gigas Root Extracts

| Extraction Solvent | Decursin Concentration | Decursinol Angelate Concentration | Reference |

| 100% Ethanol | 3,341 ppm (0.3341%) | 2,778 ppm (0.2778%) | |

| 50% Ethanol | 3,142 ppm (0.3142%) | 2,547 ppm (0.2547%) | |

| Distilled Water | 182 ppm (0.0182%) | 153 ppm (0.0153%) | |

| Methanol | 18.7–44.8 mg/g (1.87-4.48%) | 11.1–36.8 mg/g (1.11-3.68%) | [5] |

| Ionic Liquid ((BMIm)BF4) | 43.32 mg/g (4.332%) | 17.87 mg/g (1.787%) | [1] |

| Subcritical-Water Extraction (190°C) | 17.77 mg/g (1.777%) | Not specified | [6] |

| Supercritical CO2 Extraction | Combined content of 38.65% | Combined content of 38.65% | [5] |

Table 2: Reported Percentage Content in Dried Angelica gigas Roots

| Compound | Percentage of Dried Root | Reference |

| Decursin | ~3% | [3] |

| Decursin | 4.56% | [2] |

| Decursinol Angelate | 3.68% | [2] |

| Decursin in Ethanolic Extract | 7.3 ± 0.2% | [4] |

Experimental Protocols

Extraction of Decursin and Decursinol Angelate from Angelica gigas Roots

This protocol is a generalized representation of common laboratory-scale extraction methods.

3.1.1. Materials and Equipment

-

Dried and powdered roots of Angelica gigas

-

Ethanol (50% and 100%)

-

Whatman No. 1 filter paper (or equivalent)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

3.1.2. Procedure

-

Preparation of Plant Material: The dried roots of Angelica gigas are ground into a uniform powder.

-

Solvent Extraction:

-

For ethanolic extraction, a known weight of the powdered root material is mixed with either 50% or 100% ethanol. The mixture is then agitated, for example, by stirring for a specified period (e.g., 4 hours) at a controlled temperature (e.g., 55 ± 5 °C).[4]

-

Alternatively, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF4) can be used as the extraction solvent.[1]

-

-

Filtration: The extract is filtered through Whatman No. 1 filter paper to remove solid plant debris.[4]

-

Concentration: The filtered extract is concentrated using a vacuum evaporator or rotary evaporator at a controlled temperature (e.g., 55 ± 5 °C) to remove the solvent.[4]

-

Lyophilization: The final concentrated extract can be lyophilized (freeze-dried) for complete removal of residual solvent and water, yielding a powdered extract for analysis.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

3.2.1. Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm) is commonly employed.

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (A) and distilled water (B) with a varying concentration gradient can be effective.[4] An example gradient is as follows: 0 min (20% A), 3 min (20% A), 8 min (30% A), 18 min (30% A), 19 min (50% A), 40 min (50% A), 41 min (90% A), and 50 min (90% A).[4]

-

Flow Rate: A typical flow rate is 1.0 ml/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.

-

Detection Wavelength: The UV detector is set to a wavelength where decursin and decursinol angelate show strong absorbance, such as 330 nm.[4]

3.2.2. Sample Preparation and Analysis

-

Standard Preparation: Standard solutions of decursin and decursinol angelate are prepared in a suitable solvent (e.g., methanol) at known concentrations.[4]

-

Sample Preparation: The dried extract is dissolved in the same solvent as the standards.[4]

-

Injection: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Quantification: The concentrations of decursin and decursinol angelate in the sample are determined by comparing the peak areas from the sample chromatogram with those from the standard chromatograms.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structures of isolated decursin and decursinol angelate can be confirmed using 1H-NMR and 13C-NMR spectroscopy.[1] Samples are typically dissolved in a deuterated solvent such as CDCl3 prior to analysis.[1] The characteristic chemical shifts in the NMR spectra provide definitive structural information.[2]

Biosynthesis of Decursin

The biosynthesis of decursin originates from the phenylpropanoid pathway, a major route for the synthesis of various secondary metabolites in plants.[3]

The key steps in the biosynthesis of decursin are as follows:

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[3]

-

trans-Cinnamic Acid to p-Coumaric Acid: This is followed by the para-hydroxylation of trans-cinnamic acid, a reaction mediated by cinnamic acid 4-hydroxylase (C4H) .[3]

-

p-Coumaric Acid to p-Coumaroyl CoA: The activation of p-coumaric acid to its coenzyme A ester is carried out by 4-coumarate CoA ligase (4CL) .[3]

-

p-Coumaroyl CoA to Umbelliferone: Through a series of hydroxylation and lactonization reactions, p-coumaroyl CoA is converted to umbelliferone.[3]

-

Umbelliferone to Demethylsuberosin: Umbelliferone undergoes prenylation by the enzyme umbelliferone 6-prenyl transferase (U6PT) to form demethylsuberosin.[3]

-

Demethylsuberosin to Decursinol: In the presence of a cytochrome P-450 enzyme, demethylsuberosin is converted to decursinol.[3]

-

Decursinol to Decursin: The final step involves the esterification of decursinol to yield decursin. The exact mechanism of this final step is still under investigation.[3]

Visualizations

Caption: Biosynthetic pathway of decursin from L-phenylalanine.

Caption: General workflow for extraction and analysis of decursin.

References

- 1. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Decursidate in Peucedanum decursivum

Audience: Researchers, scientists, and drug development professionals.

Abstract

Decursidate, a phenolic compound isolated from the roots of Peucedanum decursivum, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of decursidate, drawing upon established knowledge of phenylpropanoid metabolism and related enzymatic reactions. While the complete pathway in P. decursivum has not been fully elucidated experimentally, this document synthesizes current understanding to present a putative route, detailing the precursor molecules, key enzymatic steps, and relevant enzyme families. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of decursidate, alongside methodologies for the characterization of the enzymes likely involved in its biosynthesis. Quantitative data on related compounds from P. decursivum are presented to provide a broader context for secondary metabolite production in this plant. This document serves as a valuable resource for researchers investigating the biosynthesis of decursidate and other related phenolic compounds, and for professionals in drug development exploring the potential of this natural product.

Introduction

Peucedanum decursivum (Miq.) Maxim., a member of the Apiaceae family, is a perennial plant with a history of use in traditional medicine. Its roots are a rich source of various secondary metabolites, including coumarins and phenolic compounds. Among these, decursidate, structurally identified as 2-[4'-hydroxyphenyl]-glycol mono trans-ferulate, is a noteworthy constituent[1]. Unlike the more extensively studied pyranocoumarins from this plant, decursidate is a phenolic ester. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the sustainable development of decursidate-based therapeutic agents.

This guide details the proposed biosynthetic pathway of decursidate, which is believed to originate from the general phenylpropanoid pathway.

Proposed Biosynthesis Pathway of Decursidate

The biosynthesis of decursidate is hypothesized to occur in three main stages, starting from the primary metabolite L-phenylalanine:

-

Stage 1: Biosynthesis of the Acyl Donor - trans-Feruloyl-CoA via the Phenylpropanoid Pathway.

-

Stage 2: Proposed Biosynthesis of the Acyl Acceptor - 2-(4'-hydroxyphenyl)-glycol.

-

Stage 3: Esterification to form Decursidate.

Stage 1: Biosynthesis of trans-Feruloyl-CoA

The formation of trans-feruloyl-CoA is a well-established segment of the general phenylpropanoid pathway. This pathway is initiated by the deamination of L-phenylalanine.

dot digraph "Feruloyl-CoA_Biosynthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Phe [label="L-Phenylalanine"]; Cin [label="trans-Cinnamic acid"]; pCou [label="p-Coumaric acid"]; Caf [label="Caffeic acid"]; Fer [label="trans-Ferulic acid"]; FerCoA [label="trans-Feruloyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Phe -> Cin [label="PAL"]; Cin -> pCou [label="C4H"]; pCou -> Caf [label="C3H"]; Caf -> Fer [label="COMT"]; Fer -> FerCoA [label="FCS/4CL"]; } caption="Biosynthesis of trans-Feruloyl-CoA."

The key enzymes in this stage are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

C3H: p-Coumarate 3-hydroxylase

-

COMT: Caffeic acid O-methyltransferase

-

FCS/4CL: Feruloyl-CoA synthase / 4-Coumarate-CoA ligase

Stage 2: Proposed Biosynthesis of 2-(4'-hydroxyphenyl)-glycol

The biosynthesis of the 2-(4'-hydroxyphenyl)-glycol moiety in plants is not well-documented. However, based on analogous pathways for similar structures like 4-hydroxymandelic acid found in bacteria, a putative pathway can be proposed. This pathway likely starts from 4-hydroxyphenylpyruvate, an intermediate in tyrosine metabolism.

dot digraph "Hydroxyphenylglycol_Biosynthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

HPP [label="4-Hydroxyphenylpyruvate"]; HMA [label="4-Hydroxymandelate"]; HPGox [label="4-Hydroxyphenylglyoxylate"]; HPGol [label="2-(4'-hydroxyphenyl)-glycol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HPP -> HMA [label="HMS-like\nenzyme"]; HMA -> HPGox [label="HMO-like\nenzyme"]; HPGox -> HPGol [label="Reductase"]; } caption="Proposed Biosynthesis of 2-(4'-hydroxyphenyl)-glycol."

The proposed enzymes are:

-

HMS-like enzyme: A 4-hydroxymandelate synthase-like enzyme.

-

HMO-like enzyme: A 4-hydroxymandelate oxidase-like enzyme.

-

Reductase: A reductase enzyme to convert the glyoxylate to a glycol.

Stage 3: Esterification to form Decursidate

The final step in the biosynthesis of decursidate is the esterification of 2-(4'-hydroxyphenyl)-glycol with trans-feruloyl-CoA. This reaction is likely catalyzed by an acyltransferase, potentially a member of the BAHD family of enzymes, which are known to be involved in the biosynthesis of a wide range of plant secondary metabolites.

dot digraph "Decursidate_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

FerCoA [label="trans-Feruloyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPGol [label="2-(4'-hydroxyphenyl)-glycol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decursidate [label="Decursidate", fillcolor="#34A853", fontcolor="#FFFFFF"];

FerCoA -> Decursidate; HPGol -> Decursidate [label="BAHD\nAcyltransferase"]; } caption="Final Esterification Step to Decursidate."

Quantitative Data

| Compound | Concentration (mg/g of dried root) | Reference |

| Umbelliferone | 0.707 | [2] |

| Nodakenin | 0.085 | [2] |

| Xanthotoxin | 1.651 | [2] |

| Bergapten | 2.806 | [2] |

| Imperatorin | 0.570 | [2] |

| Decursin | 0.449 | [2] |

Experimental Protocols

Extraction and Isolation of Decursidate

This protocol is adapted from general methods for the isolation of phenolic compounds from Peucedanum species[1][3][4].

dot digraph "Extraction_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

start [label="Dried and Powdered Roots of P. decursivum", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Maceration with 95% Ethanol"]; filtration [label="Filtration and Concentration"]; partition [label="Solvent Partitioning (e.g., with Ethyl Acetate and Water)"]; chromatography [label="Column Chromatography (Silica Gel)"]; hplc [label="Preparative HPLC"]; end [label="Pure Decursidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction; extraction -> filtration; filtration -> partition; partition -> chromatography; chromatography -> hplc; hplc -> end; } caption="Workflow for Decursidate Extraction and Isolation."

-

Extraction:

-

Air-dried and powdered roots of P. decursivum are macerated with 95% ethanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing decursidate is determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

-

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Fractions are collected and monitored by TLC. Fractions containing decursidate are pooled and concentrated.

-

-

Preparative HPLC:

-

For final purification, the decursidate-rich fraction is subjected to preparative HPLC using a C18 column.

-

An isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is employed.

-

The peak corresponding to decursidate is collected, and the solvent is evaporated to yield the pure compound.

-

HPLC Quantification of Decursidate

This is a general protocol for the development and validation of an HPLC method for the quantification of a specific compound, which can be adapted for decursidate.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) in an isocratic or gradient elution. The exact ratio should be optimized to achieve good separation of decursidate from other components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the maximum absorbance of decursidate.

-

Column Temperature: 25-30 °C.

-

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of pure decursidate is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

-

Sample Solution: A known weight of the dried root powder is extracted with methanol using ultrasonication. The extract is filtered through a 0.45 µm syringe filter before injection.

-

-

Method Validation:

-

Linearity: The calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r²).

-

Precision: The precision of the method is assessed by repeated injections of the same standard solution (intra-day and inter-day precision).

-

Accuracy: The accuracy is determined by a recovery study, where a known amount of decursidate standard is added to a sample, and the recovery is calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio.

-

Enzyme Assay for BAHD Acyltransferase

This protocol is a general method for assaying the activity of a BAHD acyltransferase that can be adapted to test for the enzyme responsible for decursidate synthesis.

-

Enzyme Source:

-

A crude protein extract from the roots of P. decursivum can be used for initial activity screening.

-

For detailed characterization, the candidate gene for the BAHD acyltransferase should be cloned and expressed in a heterologous system (e.g., E. coli or yeast), and the recombinant protein purified.

-

-

Assay Mixture:

-

The reaction mixture should contain:

-

Buffer (e.g., phosphate or Tris-HCl buffer at an optimal pH).

-

trans-Feruloyl-CoA (acyl donor).

-

2-(4'-hydroxyphenyl)-glycol (acyl acceptor).

-

Enzyme preparation.

-

-

-

Reaction and Analysis:

-

The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.

-

The reaction is stopped at different time points by adding an acid (e.g., HCl) or an organic solvent.

-

The formation of decursidate is monitored by HPLC or LC-MS. The amount of product formed is quantified using a calibration curve of pure decursidate.

-

-

Enzyme Kinetics:

-

To determine the kinetic parameters (Km and Vmax), the reaction is carried out with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Conclusion and Future Perspectives

The biosynthesis of decursidate in Peucedanum decursivum is proposed to be a multi-step process that begins with the well-established phenylpropanoid pathway to produce trans-feruloyl-CoA. The formation of the 2-(4'-hydroxyphenyl)-glycol moiety is less certain but is hypothesized to proceed from 4-hydroxyphenylpyruvate. The final step is the esterification of these two precursors, likely catalyzed by a BAHD acyltransferase.

Future research should focus on the following areas to fully elucidate this pathway:

-

Identification and characterization of the enzymes involved in the biosynthesis of 2-(4'-hydroxyphenyl)-glycol in P. decursivum.

-

Isolation and functional characterization of the specific BAHD acyltransferase responsible for the final esterification step.

-

Transcriptomic and proteomic analyses of P. decursivum to identify candidate genes involved in the pathway.

-

Metabolic flux analysis to understand the flow of intermediates through the pathway and to identify potential bottlenecks for enhancing decursidate production.

A complete understanding of the decursidate biosynthetic pathway will pave the way for the biotechnological production of this promising natural product.

References

A Technical Guide to the Anticoagulant Properties of Decursin and its Derivatives from Angelica gigas

Introduction

Decursin and its isomer, decursinol angelate, are pyranocoumarin compounds that are the primary bioactive constituents of the root of Angelica gigas Nakai, a plant used extensively in traditional Eastern medicine. While the subject of this guide was initially designated as "Decursidate," extensive literature review suggests this to be a likely misspelling of "Decursin." This document provides a comprehensive technical overview of the anticoagulant and antithrombotic properties of decursin and its related compounds, intended for researchers, scientists, and professionals in drug development. The information presented herein is based on available preclinical data.

Quantitative Data on Anticoagulant Activity

Quantitative data on the direct anticoagulant effects of purified decursin is limited in the existing scientific literature. However, studies on extracts of Angelica gigas, rich in decursin and decursinol angelate, provide preliminary insights into their anticoagulant potential.

Table 1: In Vitro Anticoagulant Effects of Angelica gigas Nakai Extract (Agnex) [1]

| Assay | Concentration of Agnex | Fold Increase in Clotting Time (vs. Control) |

| Prothrombin Time (PT) | 5.0 mg/mL | 1.23 |

| Activated Partial Thromboplastin Time (aPTT) | 5.0 mg/mL | 1.23 |

Note: The Agnex extract contained approximately 41.5% decursin and 36.6% decursinol angelate.[1]

Mechanism of Action

The precise molecular mechanism underlying the anticoagulant activity of decursin has not been fully elucidated. However, existing evidence suggests a multifactorial antithrombotic effect that includes inhibition of the coagulation cascade and anti-platelet activity.

Effects on the Coagulation Cascade

The prolongation of both Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) by the Angelica gigas extract suggests that its active components may interfere with the common pathway of the coagulation cascade.[1] The common pathway involves the conversion of Factor X to Factor Xa, which then catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts fibrinogen to fibrin, leading to clot formation.

While direct inhibitory constants (Ki) or IC50 values for decursin against specific coagulation factors like thrombin or Factor Xa are not currently available, the dual prolongation of PT and aPTT points towards a potential inhibition of factors such as Factor Xa or thrombin.

Anti-platelet Aggregation

In addition to its effects on the coagulation cascade, compounds from Angelica gigas, including decursin and decursinol angelate, have demonstrated significant anti-platelet aggregation properties.[2][3] This is a crucial aspect of their overall antithrombotic effect, as platelet aggregation is a key step in the formation of a thrombus.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the anticoagulant properties of plant-derived compounds, based on established protocols.[1][4][5]

Preparation of Platelet-Poor Plasma (PPP)

-

Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing 3.2% trisodium citrate, with a blood-to-anticoagulant ratio of 9:1.

-

Centrifugation: The citrated whole blood is centrifuged at approximately 1,500 x g for 15 minutes at room temperature.

-

Plasma Separation: The supernatant, which is the platelet-poor plasma (PPP), is carefully collected using a plastic pipette and transferred to a separate plastic tube.

-

Storage: PPP should be used for analysis within 2-4 hours of collection. For longer storage, it can be frozen at ≤ -20°C for up to two months.

Prothrombin Time (PT) Assay

-

Incubation: 50 µL of PPP is pipetted into a coagulation cuvette and incubated at 37°C for 5 minutes with 50 µL of the test compound solution (e.g., purified decursin dissolved in an appropriate solvent like DMSO, and then diluted).

-

Initiation of Coagulation: 100 µL of a pre-warmed (37°C) PT reagent (containing thromboplastin and calcium) is added to the cuvette.

-

Measurement: The time from the addition of the PT reagent to the formation of a fibrin clot is recorded using a coagulation analyzer.

Activated Partial Thromboplastin Time (aPTT) Assay

-

Initial Incubation: 50 µL of PPP is incubated with 50 µL of the test compound solution in a cuvette at 37°C for 2 minutes.

-

Activation: 50 µL of an aPTT reagent (containing a contact activator like ellagic acid or silica, and phospholipids) is added to the mixture and incubated for an additional 3 minutes at 37°C.

-

Initiation of Coagulation: 100 µL of a pre-warmed (37°C) calcium chloride solution (e.g., 0.02 M) is added to the cuvette to initiate the coagulation cascade.

-

Measurement: The time from the addition of calcium chloride to the formation of a fibrin clot is recorded.

Signaling Pathways and Visualizations

The following diagrams illustrate the known coagulation cascade and a hypothesized mechanism for the anticoagulant action of decursin, as well as a typical experimental workflow for its evaluation.

Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.

Caption: Hypothesized mechanism of the antithrombotic action of Decursin.

Caption: Experimental workflow for in vitro anticoagulant activity assessment.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Antithrombotic Effect of the Ethanol Extract of Angelica gigas Nakai (AGE 232) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of Some Medicinal Plants on Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aast.edu [aast.edu]

A Technical Guide to the Preliminary Biological Screening of Decursidate

Decursidate, a pyranocoumarin compound primarily derived from the roots of Angelica gigas, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the preliminary biological screening of decursidate, focusing on its anti-inflammatory, anticancer, and neuroprotective activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways.

General Workflow for Preliminary Biological Screening

The initial assessment of a bioactive compound like decursidate typically follows a structured workflow. This process begins with the preparation of an extract from the natural source, followed by a series of in vitro and in vivo assays to identify and quantify its biological activities. Bioassay-guided fractionation is often employed to isolate the specific active compounds.

Anti-inflammatory Activity

Decursidate and its related compounds have demonstrated significant anti-inflammatory potential by modulating various transcription factors, enzymes, and protein kinases.[1]

Data on Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Decursin Derivative (JB-V-60) | iNOS and NO production | LPS-stimulated HPAECs | 2, 5, 10, 20 µM | Dose-dependent reduction in iNOS/NO levels | [2] |

| Decursin Derivative (JB-V-60) | TNF-α levels | LPS-induced mice (BALF) | 0.56 mg/kg | Significant decrease in TNF-α | [2] |

| Decursin | Pro-inflammatory factor secretion | LPS-stimulated cells | Not specified | Inhibition of iNOS, NO, PGE2, IL-6, and TNF-α | [2] |

| Decursin | NF-κB Pathway | Not specified | Not specified | Modulation of the NF-κB pathway | [2] |

HPAECs: Human Pulmonary Artery Endothelial Cells, LPS: Lipopolysaccharide, BALF: Bronchoalveolar Lavage Fluid, iNOS: Inducible Nitric Oxide Synthase, NO: Nitric Oxide, TNF-α: Tumor Necrosis Factor-alpha, PGE2: Prostaglandin E2, IL-6: Interleukin-6, NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.

Experimental Protocols

In Vitro Anti-inflammatory Assay (LPS-stimulated HPAECs)

-

Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAECs) are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with varying concentrations of the decursin derivative (JB-V-60) for a specified duration.

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Protein Expression (iNOS, COX-2): Cell lysates are subjected to Western blotting to determine the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Cytokine Levels (TNF-α, IL-1β): Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines in the culture medium.[2]

-

-

NF-κB Activity Assay: NF-κB luciferase reporter assays can be used to measure the activity of the NF-κB signaling pathway.[2]

In Vivo Anti-inflammatory Assay (LPS-induced mouse model)

-

Animal Model: An acute lung injury model is induced in mice by intratracheal administration of LPS.

-

Treatment: Mice are treated with the decursin derivative (JB-V-60) or a control vehicle at a specified dose.

-

Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected at a designated time point after LPS instillation.

-

Analysis: The concentration of inflammatory cytokines, such as TNF-α, in the BALF is measured by ELISA.[2]

Signaling Pathway in Anti-inflammatory Action

Decursidate exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

Anticancer Activity

Decursidate has shown promising anticancer effects across a variety of cancer types by inducing cytotoxicity, apoptosis, and cell cycle arrest, and by inhibiting invasion and angiogenesis.[3][4]

Data on Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 Value/Concentration | Observed Effect | Reference |

| Decursin | NCI/ADR-RES (Ovarian) | Cytotoxicity | 23 μg/mL | Exhibited cell cytotoxicity | [3] |

| Decursin | 253J (Bladder), HCT116 (Colon) | Cytotoxicity | Not specified | Significant cytotoxic effects | [3] |

| Decursin | U266, MM.1S, ARH77 (Myeloma) | Cytotoxicity | Not specified | Increased cytotoxicity | [3] |

| Decursin | Various cancer cells | Multiple | 20–60 µM | Anticancer effect through increased cytotoxicity | [3] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of decursin for 24, 48, or 72 hours.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cancer cells are treated with decursin at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anticancer Action

Decursidate can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/AKT/mTOR and JAK/STAT pathways.[3]

References

- 1. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Efficacy of Decursin: A Comprehensive Review with Mechanistic Insights [mdpi.com]

- 4. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

Decursidate: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of decursidate and its closely related pyranocoumarin analogs, decursin and decursinol angelate, isolated from the roots of Angelica gigas.[1] These compounds have garnered significant interest for their therapeutic potential in a range of chronic diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This document summarizes the key findings, presents quantitative data, details experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Core Pharmacological Activities

Preliminary research indicates that decursidate and its related compounds exhibit a multi-faceted mechanism of action, primarily centered around their anti-inflammatory, anti-cancer, and neuroprotective properties. These effects are attributed to their ability to modulate a variety of molecular targets and signaling cascades.[1][3]

1.1. Anti-Inflammatory Effects

Decursin and decursinol angelate have demonstrated significant anti-inflammatory activity by targeting key mediators of the inflammatory response.[1] A derivative of decursin, JB-V-60, has been shown to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated human pulmonary artery endothelial cells (HPAECs).[4][5] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Furthermore, these compounds can modulate the activity of transcription factors crucial for the inflammatory response, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1).[1][4]

1.2. Anti-Cancer Activity

The anti-cancer properties of decursin and decursinol angelate are well-documented across various cancer cell lines.[2][6] Their cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][3] These compounds have been shown to activate the caspase cascade, leading to programmed cell death, and to downregulate anti-apoptotic proteins like Bcl-2.[1] In prostate cancer cells, decursin induces G1 cell cycle arrest by upregulating the expression of Cip1/p21 and downregulating cyclin-dependent kinases (CDKs).[7]

1.3. Neuroprotective Effects

Decursinol and decursin have shown promise in protecting neuronal cells from glutamate-induced neurotoxicity.[8] Their neuroprotective mechanism involves the reduction of intracellular calcium influx and the mitigation of oxidative stress by preserving cellular antioxidants like glutathione.[8] This suggests a potential therapeutic role in conditions where excitotoxicity and oxidative damage are implicated.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on the effects of decursin and its derivatives.

Table 1: Anti-Cancer Effects of Decursin

| Cell Line | Compound | Concentration | Effect | Reference |

| DU145, PC-3, LNCaP (Prostate Cancer) | Decursin | 25-100 µM | Inhibition of cell growth and induction of apoptosis | [7] |

| Head and Neck Cancer (HNSCC) | Decursin | 50-100 µM | Decreased phosphorylation of STAT3, Cyclin A, Cyclin E, and CDK2; G0/G1 cell cycle arrest | [3] |

| Ovarian Cancer | Decursin | 5-50 µg/mL | Increased levels of caspase-3, -8, -9, and cleaved PARP | [3] |

Table 2: Anti-Inflammatory Effects of a Decursin Derivative (JB-V-60)

| Cell Line | Treatment | Compound | Concentration | Effect | Reference |

| HPAECs | LPS | JB-V-60 | Varies | Reduction of iNOS/NO and COX-2/PGE2 levels | [4] |

| HPAECs | LPS | JB-V-60 | Varies | Inhibition of NF-κB and STAT-1 activation | [4] |

| HPAECs | LPS | JB-V-60 | Varies | Enhancement of Heme Oxygenase-1 (HO-1) levels | [4] |

Table 3: Neuroprotective Effects of Decursinol and Decursin

| Cell Culture | Treatment | Compound | Concentration | Effect | Reference |

| Primary Rat Cortical Cells | Glutamate | Decursinol, Decursin | 0.1-10.0 µM | Significant neuroprotection | [8] |

| Primary Rat Cortical Cells | Glutamate | Decursinol, Decursin | 0.1-10.0 µM | Reduction of intracellular calcium increase | [8] |

| Primary Rat Cortical Cells | Glutamate | Decursinol, Decursin | 0.1-10.0 µM | Prevention of glutathione decrease | [8] |

Key Signaling Pathways and Visualizations

The therapeutic effects of decursidate and its analogs are underpinned by their interaction with several critical signaling pathways.

3.1. NF-κB Signaling Pathway in Inflammation

Decursin and its derivatives inhibit the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, these compounds suppress the transcription of pro-inflammatory genes.[4][5]

3.2. Apoptosis Signaling Pathway in Cancer

In cancer cells, decursin induces apoptosis through the intrinsic pathway, which involves the activation of caspases and the regulation of Bcl-2 family proteins.[1][3]

Experimental Protocols

This section outlines the general methodologies employed in the preliminary studies of decursidate and its analogs.

4.1. Cell Culture and Treatments

-

Cell Lines: A variety of human cancer cell lines were used, including prostate (DU145, PC-3, LNCaP), head and neck (HNSCC), and ovarian cancer cells.[3][7] For inflammation studies, human pulmonary artery endothelial cells (HPAECs) were utilized.[4] For neuroprotection assays, primary cortical cells from rats were cultured.[8]

-

Culture Conditions: Cells were typically maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were treated with varying concentrations of decursin or its derivatives for specified time periods (e.g., 24 to 96 hours for cancer cell growth inhibition assays).[7] For inflammation studies, cells were often pre-treated with the compound before stimulation with an inflammatory agent like LPS.[4]

4.2. Key Assays and Methodologies

-

Cell Viability and Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was commonly used to assess cell viability and the inhibitory effects of the compounds on cell proliferation.[4]

-

Apoptosis Assays: Apoptosis was quantified using methods such as flow cytometry with Annexin V/Propidium Iodide (PI) staining. The expression levels of apoptosis-related proteins (caspases, Bcl-2 family) were determined by Western blotting.[3][7]

-

Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells was used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.[3][7]

-

Western Blot Analysis: This technique was used to measure the protein expression levels of key signaling molecules, including STAT3, CDKs, cyclins, caspases, iNOS, and COX-2.[3][4][7]

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement: The production of NO was determined by measuring nitrite levels in the culture medium using the Griess reagent. PGE2 levels were quantified using enzyme-linked immunosorbent assays (ELISAs).[4]

-

In Vivo Studies: For anti-tumor activity assessment, mice were inoculated with Sarcoma-180 tumor cells and administered decursin or decursinol angelate intraperitoneally. Tumor weight and volume, as well as the lifespan of the mice, were monitored.[6]

4.3. Experimental Workflow Example: Investigating Anti-Inflammatory Effects

Conclusion and Future Directions

The preliminary studies on decursidate and its related compounds highlight their significant potential as therapeutic agents for a variety of diseases. Their ability to modulate multiple signaling pathways involved in inflammation, cancer, and neurodegeneration provides a strong rationale for further investigation. Future research should focus on elucidating the precise molecular interactions, conducting more extensive preclinical studies in relevant animal models, and exploring the pharmacokinetic and safety profiles of these compounds to pave the way for potential clinical applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

- 1. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel anticancer agent, decursin, induces G1 arrest and apoptosis in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Decursidate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decursidate, a collective term for the bioactive compounds decursin and decursinol angelate derived from the root of Angelica gigas Nakai, has emerged as a promising candidate in drug discovery. Possessing a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, these coumarin compounds modulate a variety of intracellular signaling pathways. This technical guide provides a comprehensive overview of the key therapeutic targets of Decursidate, detailing the molecular mechanisms and associated signaling cascades. Furthermore, this document presents a compilation of quantitative data from preclinical studies and detailed experimental protocols to facilitate further research and development in this field.

Introduction

Decursin and decursinol angelate are the primary bioactive constituents of Angelica gigas Nakai, a plant with a long history in traditional medicine. Extensive research has demonstrated their potential in treating a spectrum of diseases, primarily attributed to their ability to interact with and modulate critical cellular signaling pathways. This guide will delve into the specific molecular targets of Decursidate in the context of its major therapeutic applications.

Anti-Cancer Therapeutic Targets

Decursidate exhibits potent anti-cancer activity against a variety of malignancies by influencing cell proliferation, apoptosis, and metastasis.[1][2] The primary signaling pathways implicated in its anti-tumor effects are the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation.[3] Decursin has been shown to inhibit this pathway, leading to the suppression of tumor growth.[4]

Mechanism of Action: Decursin administration has been observed to markedly suppress the phosphorylation of key proteins in the PI3K/Akt/NF-κB pathway in Human Umbilical Vein Endothelial Cells (HUVECs).[3]

Signaling Pathway Diagram:

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation. Decursin has been shown to modulate this pathway to exert its anti-cancer effects.[5]

Mechanism of Action: Decursin treatment has been observed to decrease the phosphorylation of extracellular signaling-regulated kinase (ERK) in B16F10 melanoma cells.[5]

Signaling Pathway Diagram:

Quantitative Data: Anti-Cancer Effects

| Compound | Cell Line | Assay | IC50 Value | Tumor Growth Inhibition | Reference |

| Decursin | HCT-116 (Colon Cancer) | MTT Assay | 50.33 µM (48h) | 61.1% (in vivo) | [6] |

| Decursin | HCT-8 (Colon Cancer) | MTT Assay | 49.68 µM (48h) | 54.3% (in vivo) | [6] |

| Decursin | Gastric Cancer Cells | - | 50 µM (48h) | - | [6] |

| Decursin | Bladder Cancer Cells | - | 50 µM (24h) | - | [6] |

| Decursin | B16F10 (Melanoma) | - | 80 µM (48h) | ~50% (10 mg/kg in vivo) | [6][7] |

| Decursin | Multiple Myeloma Cells | - | 80 µM (24-48h) | - | [6] |

| Decursinol | LNCaP/AR-Luc (Prostate Cancer) | - | - | 75% (4.5 mg/mouse in vivo) | [8][9][10] |

| Decursin | NCI/ADR-RES (Ovarian Cancer) | - | 23 µg/mL | - | [1] |

Anti-Inflammatory Therapeutic Targets

Decursidate exhibits significant anti-inflammatory properties by targeting key mediators of the inflammatory response, primarily through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Decursin has been shown to be a potent inhibitor of NF-κB activation.[11]

Mechanism of Action: Decursin blocks the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[12]

Signaling Pathway Diagram:

Quantitative Data: Anti-Inflammatory Effects

| Compound | Cell Line/Model | Treatment | Effect | Reference |

| Decursinol Angelate | DSS-induced colitis mouse model | 10 and 20 mg/kg | Reduced serum IL-1β, IL-6, LPS, and TNF-α | [13] |

| Decursinol Angelate | LPS-stimulated RAW 264.7 cells | - | Suppressed secretion of IL-6 and TNF-α | [14] |

| Decursinol Angelate | Antigen-stimulated OT-II T cells | - | Suppressed IL-17 production | [15] |

Neuroprotective Therapeutic Targets

Decursidate has demonstrated neuroprotective effects, particularly in the context of Alzheimer's disease, by mitigating oxidative stress and amyloid-β (Aβ)-induced toxicity.

Amyloid-β Induced Neurotoxicity

Aβ aggregation is a hallmark of Alzheimer's disease and leads to oxidative stress and neuronal cell death. Decursinol angelate has been shown to protect against Aβ-induced neurotoxicity.

Mechanism of Action: Decursinol angelate protects PC12 cells from Aβ-induced oxidative stress.[16] While the precise downstream targets are still under investigation, it is hypothesized to involve the modulation of pathways related to oxidative stress response and cell survival.

Experimental Workflow Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 5. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decursinol angelate relieves inflammatory bowel disease by inhibiting the ROS/TXNIP/NLRP3 pathway and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

In Vitro Cytotoxicity of Decursin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of decursin, a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai. Decursin has demonstrated significant anticancer properties across a wide range of cancer cell lines. This document details its impact on cell viability, the molecular mechanisms involving apoptosis and cell cycle arrest, and the intricate signaling pathways it modulates.

Quantitative Analysis of Cytotoxicity

Decursin exhibits potent cytotoxic effects against various human cancer cell lines, with half-maximal inhibitory concentration (IC50) values varying depending on the cell line and exposure duration. The following table summarizes the reported IC50 values for decursin in several cancer cell lines.

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Bladder Cancer | 253J | ~50 µM | 24 h | [1] |

| Colon Cancer | HCT-116 | ~50 µM | 24 h | [1] |

| Doxorubicin-Resistant Ovarian Cancer | NCI/ADR-RES | 23 µg/mL | Not Specified | [2] |

| Gastric Cancer | Not Specified | 50 µM | 48 h | [1] |

| Glioblastoma | U87 | 49.01 µM | Not Specified | [3] |

| Melanoma | B16F10 | 60-80 µM | 48 h | [4] |

| Multiple Myeloma | U266, MM.1S, ARH77 | Not Specified | 24-48 h | [1][2] |

| Osteosarcoma | 143B | 54.2 µM | 24 h | [4] |

| Osteosarcoma | 143B | 57.7 µM | 48 h | [4] |

| Osteosarcoma | MG63 | 54.3 µM | 24 h | [4] |

| Osteosarcoma | MG63 | 49.7 µM | 48 h | [4] |

| Prostate Cancer | DU145 | ~100 µM | 24 h | [4] |

| Prostate Cancer | DU145 | 65-70 µM | 48 h | [4] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of decursin.

Cell Culture and Treatment

-

Cell Lines and Culture Conditions: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Decursin Preparation: Decursin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of decursin or vehicle control (DMSO).

-

Incubation: Plates are incubated for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The plates are agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[6] The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with decursin at various concentrations for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: Cells are washed twice with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.[7][8]

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[8]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC (Annexin V) and PI fluorescence are detected.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with decursin and harvested as described for the apoptosis assay.

-

Fixation: Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Following treatment with decursin, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin, GAPDH) used for normalization.

Molecular Mechanisms of Decursin-Induced Cytotoxicity

Decursin exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

Decursin triggers apoptosis in cancer cells through both intrinsic (mitochondria-mediated) and extrinsic pathways.[9][10]

-

Mitochondrial Pathway: Decursin treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[3][5] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and apoptotic cell death.[11]

-

MAPK Pathway Involvement: Decursin has been shown to induce the phosphorylation of p38 MAPK and JNK, which are involved in stress-activated signaling pathways that can lead to apoptosis.[3][5] Conversely, it can inhibit the phosphorylation of ERK, a kinase often associated with cell survival.[5]

-

Endoplasmic Reticulum (ER) Stress: In colorectal cancer cells, decursin induces the production of reactive oxygen species (ROS), which in turn activates the ER stress-mediated apoptotic pathway.[12]

Induction of Cell Cycle Arrest

Decursin can halt the progression of the cell cycle, primarily at the G0/G1 or G1 phase, preventing cancer cells from proliferating.[9][13]

-

Regulation of Cyclins and CDKs: Decursin treatment leads to a decrease in the expression of key G1 phase regulators, including Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.[1][11]

-

Upregulation of CDKIs: Concurrently, decursin increases the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21(Cip1/WAF1) and p27(Kip1).[1][11] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby blocking the transition from the G1 to the S phase of the cell cycle.

-

PI3K/Akt and MAPK/ERK Pathway Involvement: The cell cycle arrest induced by decursin is also associated with the modulation of the PI3K/Akt and MAPK/ERK signaling pathways.[1][9]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of decursin.

Conclusion

Decursin demonstrates significant potential as an anticancer agent, exhibiting potent cytotoxic effects against a diverse panel of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis through the modulation of key signaling pathways such as the mitochondrial and MAPK pathways, and the induction of cell cycle arrest at the G1 phase by targeting cyclins, CDKs, and CDKIs. The data and protocols presented in this guide provide a solid foundation for further research and development of decursin as a therapeutic candidate for cancer treatment. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of decursin in a preclinical setting.

References

- 1. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 10. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decursin inhibits cell growth and autophagic flux in gastric cancer via suppression of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Decursin and Decursinol in Primary Neurons: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a central mechanism of neuronal damage in a range of acute and chronic neurological disorders. This has led to a focused search for novel neuroprotective agents that can mitigate this damage. Among the promising candidates are the pyranocoumarin compounds, Decursin and its derivative Decursinol, isolated from the roots of Angelica gigas. This technical guide provides an in-depth overview of the neuroprotective effects of these compounds in primary neuron cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of Decursin and Decursinol has been quantified across several studies, primarily focusing on their ability to protect primary cortical neurons from glutamate-induced excitotoxicity. The data consistently demonstrates a dose-dependent protective effect.

| Compound | Concentration | Neurotoxic Insult | Key Quantitative Outcomes | Reference |

| Decursin | 0.1 - 10.0 µM | Glutamate | Significant neuroprotective activity observed with pre-treatment and throughout treatment. Also showed a neuroprotective impact in a post-treatment paradigm. | [1][2] |

| Decursinol | 0.1 - 10.0 µM | Glutamate | Exhibited significant neuroprotective activity with pre-treatment and throughout treatment. | [1][2] |

| Decursin | 12.5 µM and 25 µM | Glutamate | Improved cell viability in HT22 hippocampal neuronal cells. | [3][4] |

| Decursin and Decursinol | Not specified | Glutamate | Effectively reduced the glutamate-induced increase in intracellular calcium ([Ca2+]i). | [1][2] |

| Decursin and Decursinol | Not specified | Glutamate | Significantly prevented the glutamate-induced decrease in glutathione and glutathione peroxidase activity. | [1] |

| Decursin and Decursinol | Not specified | Glutamate | Efficiently reduced the overproduction of cellular peroxide. | [1] |

| Decursin | 25 µM | Glutamate | Prevented chromatin condensation in HT22 cells. | [3] |

| Decursin | 25 µM and 50 µM | Glutamate | Stimulated the expression of Heme Oxygenase-1 (HO-1) protein in a concentration-dependent manner in HT22 cells. | [3] |

Core Signaling Pathways

The neuroprotective actions of Decursin and Decursinol are attributed to their modulation of several key intracellular signaling pathways. These compounds appear to exert their effects through a multi-pronged approach, targeting both the initial excitotoxic cascade and the subsequent oxidative stress.

Attenuation of Glutamate-Induced Calcium Influx

A primary mechanism of glutamate-induced neurotoxicity is the excessive influx of calcium ions into the neuron. Both Decursin and Decursinol have been shown to effectively reduce this increase in intracellular calcium, suggesting an interaction with glutamate receptors or downstream signaling components that regulate calcium homeostasis.[1][2]

Caption: Decursin/Decursinol block glutamate-induced Ca²⁺ influx.

Enhancement of Cellular Antioxidant Defenses